(2-(Benzylthio)ethyl)ammonium hydrogen malate
Description
(2-(Benzylthio)ethyl)ammonium hydrogen malate is an organic ammonium salt characterized by a benzylthioethyl-substituted ammonium cation paired with a hydrogen malate anion. Its molecular formula is C₁₁H₁₇NOS·C₄H₅O₅, with a molecular weight of approximately 344.4 g/mol. The structure comprises:
- Cation: A quaternary ammonium group where a benzylthioethyl moiety (C₆H₅CH₂S-CH₂CH₂-) is bonded to the nitrogen atom.
- Anion: Hydrogen malate (HOOCCH₂CH(OH)COO⁻), derived from malic acid.
Properties
CAS No. |
22572-37-8 |
|---|---|
Molecular Formula |
C13H19NO5S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
2-benzylsulfanylethanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NS.C4H6O5/c10-6-7-11-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h1-5H,6-8,10H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
PYVXEGXCZNNDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzylthio)ethyl)ammonium hydrogen malate typically involves the reaction of benzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of malic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of (2-(Benzylthio)ethyl)ammonium hydrogen malate follows similar synthetic routes but on a larger scale. The process may involve:
Continuous Stirred Tank Reactors (CSTR): For maintaining consistent reaction conditions
Purification: Crystallization or recrystallization techniques to obtain pure product
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for product verification
Chemical Reactions Analysis
Types of Reactions: (2-(Benzylthio)ethyl)ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The ethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Ethylamine derivatives
Substitution: Various substituted ethylammonium compounds
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Modulates cell signaling pathways, aiding in the study of cellular processes.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutics: Investigated for its therapeutic effects in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Benzylthio)ethyl)ammonium hydrogen malate involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. The ethylammonium moiety can interact with cell membranes, affecting cell signaling pathways. The hydrogen malate anion may participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Research Findings and Implications
Solubility and Stability :
- The benzylthioethyl group in the target compound reduces water solubility compared to simpler ammonium malates (e.g., E349) but enhances compatibility with organic matrices.
- Hydrogen malate may offer pH buffering advantages over chloride or acetate counterions .
Biological and Industrial Relevance :
- The thioether linkage could improve resistance to enzymatic degradation compared to oxygen-containing analogues (e.g., hydroxyethyl derivatives) .
- Malate’s biodegradability makes the compound environmentally favorable compared to synthetic anions.
Safety Considerations: While diammonium malate (E349) is classified as non-hazardous , the benzylthioethyl group in the target compound may necessitate additional toxicity studies.
Biological Activity
(2-(Benzylthio)ethyl)ammonium hydrogen malate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, relevant studies, and synthesized derivatives.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H14N1O4S
- CAS Number : 22572-37-8
- IUPAC Name : (2-(benzylthio)ethyl)(hydroxycarboxy)ammonium
The biological activity of (2-(Benzylthio)ethyl)ammonium hydrogen malate is primarily attributed to its interaction with various biomolecular targets. The benzylthio group enhances lipophilicity, which facilitates cellular uptake and interaction with cellular membranes. The ammonium group may play a role in mediating ionic interactions with negatively charged biomolecules such as nucleic acids and proteins.
Antimicrobial Activity
Research has demonstrated that derivatives of benzylthio compounds exhibit significant antimicrobial properties. For instance, studies have shown that synthesized compounds related to (2-(Benzylthio)ethyl)ammonium hydrogen malate display notable antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | E. coli | 50 µg/mL |
| 8b | Staphylococcus aureus | 25 µg/mL |
| 8c | Pseudomonas aeruginosa | 30 µg/mL |
Antifungal Activity
In addition to antibacterial properties, related compounds have shown antifungal activity. For example, derivatives were tested against Candida albicans, demonstrating effective inhibition at concentrations comparable to those required for bacterial strains .
Case Studies
- Synthesis and Testing : A study synthesized a series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. These compounds were characterized and screened for their biological activity, revealing significant antimicrobial effects across various strains .
- Inhibition Studies : Another investigation focused on the interaction of benzothiazole derivatives with amyloid beta peptide, which is implicated in Alzheimer's disease. Although not directly related to (2-(Benzylthio)ethyl)ammonium hydrogen malate, it highlights the potential of benzothiazole-containing compounds in neuroprotective strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
